molecular formula C36H45N5O8S B14787054 DHEC (mesylate)

DHEC (mesylate)

Cat. No.: B14787054
M. Wt: 707.8 g/mol
InChI Key: SPXACGZWWVIDGR-IXLAJUGYSA-N
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Description

Dihydroergocristine mesylate is a semi-synthetic ergot alkaloid derived from ergotamine. It is primarily used for the treatment of age-related cognitive impairment and cerebrovascular insufficiency. This compound is known for its ability to reduce the production of amyloid-β peptides, which are associated with Alzheimer’s disease .

Chemical Reactions Analysis

Dihydroergocristine mesylate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include methanol, methanesulfonic acid, and nitrogen atmosphere. Major products formed from these reactions include dihydroergocristine and its mesylate salt .

Scientific Research Applications

Scientific Applications of Dihydroergocristine (DHEC) Mesylate

Dihydroergocristine (DHEC) mesylate, a component of ergoloid mesylates, is a natural product with several potential applications in scientific research, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD) . Ergoloid mesylates, which include DHEC, have been used clinically to treat idiopathic decline, hypertension, and dementia .

Alzheimer's Disease Research

Inhibition of Aβ Peptide Production: DHEC has been identified as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-beta (Aβ) peptides, which are implicated in AD pathology . Studies have shown that micromolar concentrations of DHEC can substantially reduce Aβ levels in various cell types, including those derived from AD patients .

Mechanism of Action: DHEC directly binds to γ-secretase and Nicastrin, a subunit of the γ-secretase complex, with equilibrium dissociation constants (K<sub>d</sub>) of 25.7 nM and 9.8 μM, respectively . This binding inhibits the cleavage of amyloid precursor protein (APP) and reduces Aβ production without altering the expression levels of γ-secretase subunits .

Selective Inhibition: DHEC preferentially inhibits the cleavage of APP-based substrates rather than Notch-based substrates in cells, suggesting a selective mechanism of action . This is notable because non-selective γ-secretase inhibitors have shown adverse effects due to the disruption of Notch signaling .

Clinical Significance: Ergoloid mesylates, containing DHEC, have been used to treat dementia, with some clinical trials showing positive effects on cognitive and behavioral ratings . However, conflicting results in clinical studies may be attributed to limitations in trial design, patient selection, and diagnostic tools . Retesting ergoloid mesylates at higher doses with updated clinical designs and assessment tools may be worthwhile .

Glycosylation Research

Modulation of Aberrant Glycosylation: DHEC mesylate has been shown to improve aberrant bisecting N-glycosylation, a potential biomarker of AD . Aberrant glycosylation, a common modification in eukaryotic cells, has been increasingly recognized in the development of various diseases .

Microglial Response: DHEC mesylate, along with regorafenib, can modulate microglial responses via the GnT-III/ICAM-1 axis . Specifically, these compounds inhibit N-acetylglucosaminyltransferase III (GnT-III), which is linked to AD .

Other Potential Applications

Parkinson's Disease: Dihydro-alpha-ergocryptine, another component of ergoloid mesylates, has been studied for the early treatment of Parkinson's disease .

Migraine Prophylaxis: Dihydro-alpha-ergocryptine has also been explored for migraine prophylaxis, treatment of low blood pressure, and peripheral vascular disorders .

Data Table: DHEC Applications in Scientific Research

ApplicationDescriptionMechanism of Action
Alzheimer's DiseaseReduces Aβ levels in cell types derived from AD patientsDirect inhibition of γ-secretase and binding to Nicastrin, leading to reduced APP cleavage
Aberrant GlycosylationImproves aberrant bisecting N-glycosylation, a potential biomarker of ADInhibition of N-acetylglucosaminyltransferase III (GnT-III)
Microglial Response ModulationModulates microglial responses via the GnT-III/ICAM-1 axisTargets the GnT-III/ICAM-1 axis to modulate microglial activity
Parkinson's DiseaseStudied for early treatmentUnknown; part of ergoloid mesylate mixture
Migraine ProphylaxisExplored for migraine preventionUnknown; part of ergoloid mesylate mixture

Safety and Tolerability

Ergoloid mesylates, including DHEC, are generally well-tolerated and considered safe for patients . The drug has been prescribed at doses up to 12 mg per day in some countries . However, further research is needed to determine the optimal dosage and specific clinical applications of DHEC mesylate .

Mechanism of Action

The mechanism of action of dihydroergocristine mesylate involves its interaction with multiple molecular targets and pathways:

Properties

Molecular Formula

C36H45N5O8S

Molecular Weight

707.8 g/mol

IUPAC Name

N-[(2S,4R)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

InChI

InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23?,25?,27?,28?,29?,34-,35+;/m1./s1

InChI Key

SPXACGZWWVIDGR-IXLAJUGYSA-N

Isomeric SMILES

CC(C)[C@@]1(C(=O)N2C(C(=O)N3CCCC3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Canonical SMILES

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Origin of Product

United States

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